
gamma-Guanidino-beta-hydroxybutyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Guanidino-beta-hydroxybutyric acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of gamma-hydroxybutyric acid, which is known for its presence in the central nervous system and its role as a neurotransmitter. This compound has garnered attention for its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Guanidino-beta-hydroxybutyric acid typically involves the reaction of gamma-hydroxybutyric acid with guanidine under specific conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and cost-effectiveness of the industrial production process.
化学反应分析
Types of Reactions
Gamma-Guanidino-beta-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield gamma-guanidino-beta-ketobutyric acid, while reduction can produce gamma-guanidino-beta-hydroxybutanol.
科学研究应用
Gamma-Guanidino-beta-hydroxybutyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a neuroprotective agent and in the treatment of metabolic disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of gamma-Guanidino-beta-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic processes. The guanidino group plays a crucial role in its binding affinity and specificity towards these targets. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
相似化合物的比较
Gamma-Guanidino-beta-hydroxybutyric acid can be compared with other similar compounds, such as:
Gamma-hydroxybutyric acid: Known for its role as a neurotransmitter and its therapeutic applications.
Gamma-aminobutyric acid: A major inhibitory neurotransmitter in the central nervous system.
Beta-hydroxybutyric acid: A key ketone body involved in energy metabolism.
The uniqueness of this compound lies in its guanidino group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
7010-89-1 |
|---|---|
分子式 |
C5H11N3O3 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
4-(diaminomethylideneamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H11N3O3/c6-5(7)8-2-3(9)1-4(10)11/h3,9H,1-2H2,(H,10,11)(H4,6,7,8) |
InChI 键 |
KLSFSRCRYDUODT-UHFFFAOYSA-N |
规范 SMILES |
C(C(CN=C(N)N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
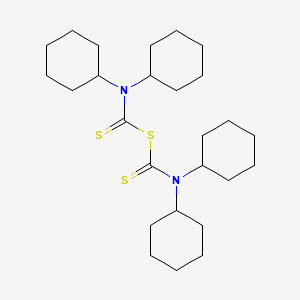
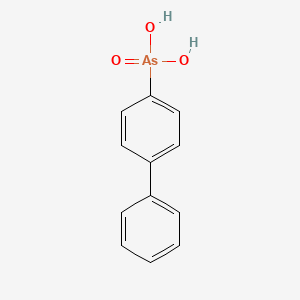
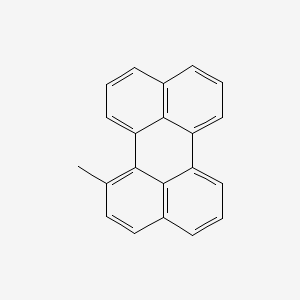
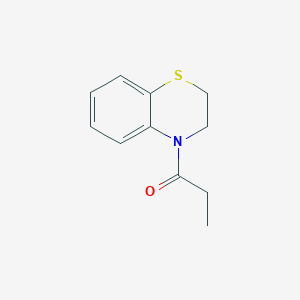
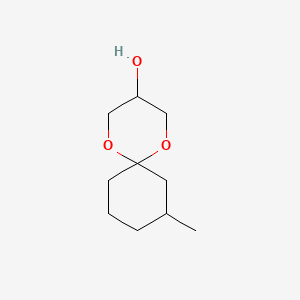
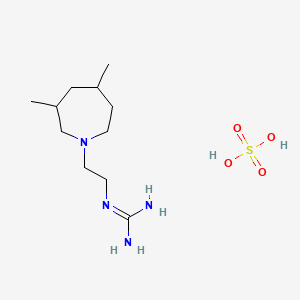
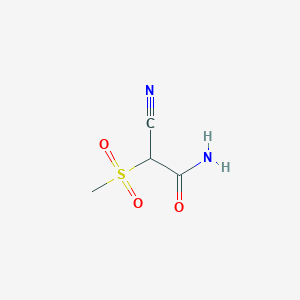
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)

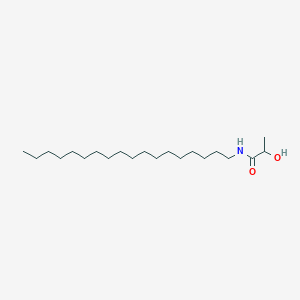
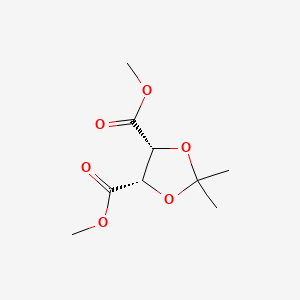
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
